![molecular formula C16H29N3O3 B2922387 (E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide CAS No. 2411324-15-5](/img/structure/B2922387.png)
(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or vadimezan. It was first synthesized in the late 1990s and has since been studied extensively for its biological and pharmacological properties.
作用機序
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the transcription factor NF-kB, which regulates the expression of genes involved in the immune response. DMXAA has also been shown to inhibit the activity of enzymes involved in angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects, including the induction of cytokine production, the inhibition of angiogenesis, and the activation of the immune system. DMXAA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases, such as arthritis.
実験室実験の利点と制限
One of the advantages of using DMXAA in lab experiments is its potential as a therapeutic agent in cancer research, immunology, and infectious diseases. However, there are also limitations to its use, such as its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of DMXAA, including the development of new synthesis methods to improve its solubility and reduce its toxicity. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications in various fields. The use of DMXAA in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce potential side effects.
合成法
The synthesis of DMXAA involves the reaction of 4-(dimethylamino)but-2-enal with 4-(morpholin-4-yl)oxan-4-ylmethylamine. The reaction is carried out in the presence of a catalyst, such as palladium on carbon or copper(I) chloride, and a solvent, such as tetrahydrofuran or ethanol. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
DMXAA has been studied for its potential applications in various fields, including cancer research, immunology, and infectious diseases. In cancer research, DMXAA has been shown to have anti-tumor activity by inducing tumor cell death and inhibiting angiogenesis. In immunology, DMXAA has been shown to stimulate the production of cytokines, which are important in the immune response. In infectious diseases, DMXAA has been shown to have antiviral activity against certain viruses, such as influenza virus.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-18(2)7-3-4-15(20)17-14-16(5-10-21-11-6-16)19-8-12-22-13-9-19/h3-4H,5-14H2,1-2H3,(H,17,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXPLILAGWROFV-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1(CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1(CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

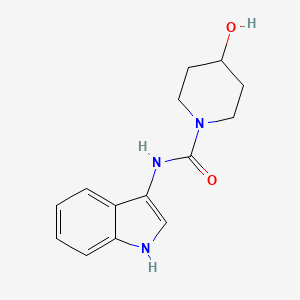

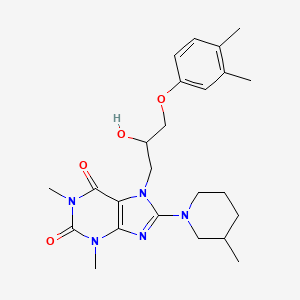
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2922315.png)

![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)
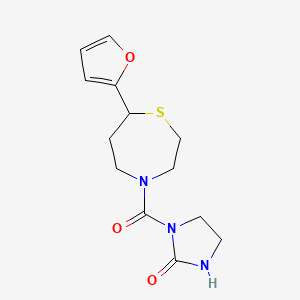
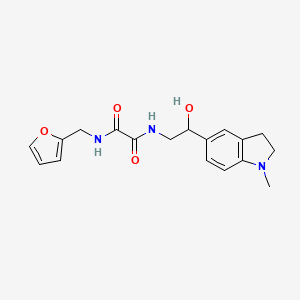
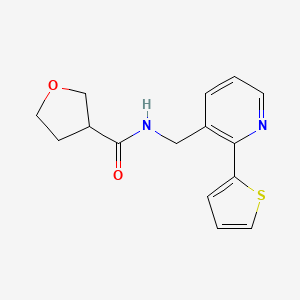
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2922322.png)
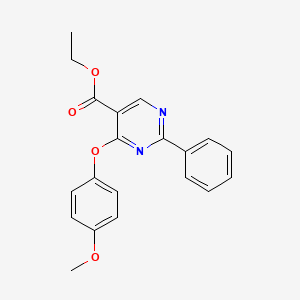
![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)
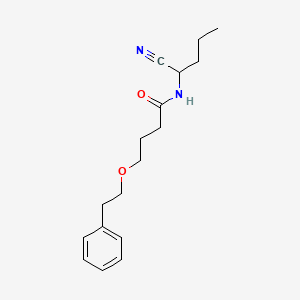
![3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2922327.png)